4-(3-hydroxyphenyl)pyrrolidin-2-one
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Overview
Description
4-(3-hydroxyphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound features a pyrrolidinone ring substituted with a hydroxyphenyl group. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that pyrrolidin-2-one derivatives have adrenolytic properties . Adrenolytic agents work by blocking the adrenergic receptors, which play a crucial role in the cardiovascular system.
Result of Action
4-(3-hydroxyphenyl)pyrrolidin-2-one has been shown to have antiarrhythmic activity . This suggests that it can help regulate heart rhythm, potentially benefiting individuals with certain types of cardiovascular disease.
Biochemical Analysis
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes or cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxyphenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines. This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production of pyrrolidinones often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
4-(3-hydroxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Formation of 4-(3-oxophenyl)pyrrolidin-2-one.
Reduction: Formation of 4-(3-hydroxyphenyl)pyrrolidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-hydroxyphenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound without the hydroxyphenyl substitution.
3-hydroxyphenylpyrrolidin-2-one: A similar compound with the hydroxy group in a different position.
4-(4-hydroxyphenyl)pyrrolidin-2-one: A compound with the hydroxy group on the para position of the phenyl ring.
Uniqueness
4-(3-hydroxyphenyl)pyrrolidin-2-one is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This specific substitution pattern can lead to different interactions with biological targets compared to other similar compounds .
Properties
CAS No. |
73725-82-3 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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